7-(4-Aminobenzamido)-4-hydroxynaphthalene-2-sulfonic acid

Azo Dye Synthesis Dye Intermediates Polyazo Chromophores

7-(4-Aminobenzamido)-4-hydroxynaphthalene-2-sulfonic acid (CAS 119-77-7), commonly known as p-Aminobenzoyl J Acid, is a synthetic organic compound in the naphthalenesulfonic acid class. With the molecular formula C17H14N2O5S and a molecular weight of 358.4 g/mol, it serves as a crucial intermediate, primarily functioning as a bifunctional coupling component in the synthesis of azo dyes.

Molecular Formula C17H14N2O5S
Molecular Weight 358.4 g/mol
CAS No. 119-77-7
Cat. No. B091970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(4-Aminobenzamido)-4-hydroxynaphthalene-2-sulfonic acid
CAS119-77-7
Molecular FormulaC17H14N2O5S
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NC2=CC3=CC(=CC(=C3C=C2)O)S(=O)(=O)O)N
InChIInChI=1S/C17H14N2O5S/c18-12-3-1-10(2-4-12)17(21)19-13-5-6-15-11(7-13)8-14(9-16(15)20)25(22,23)24/h1-9,20H,18H2,(H,19,21)(H,22,23,24)
InChIKeyBRIUJVAXLMLKPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 7-(4-Aminobenzamido)-4-hydroxynaphthalene-2-sulfonic acid (CAS 119-77-7): A Bifunctional Dye Intermediate


7-(4-Aminobenzamido)-4-hydroxynaphthalene-2-sulfonic acid (CAS 119-77-7), commonly known as p-Aminobenzoyl J Acid, is a synthetic organic compound in the naphthalenesulfonic acid class [1]. With the molecular formula C17H14N2O5S and a molecular weight of 358.4 g/mol, it serves as a crucial intermediate, primarily functioning as a bifunctional coupling component in the synthesis of azo dyes [1]. Its structure, featuring a free primary aromatic amine and a coupling-active naphthol moiety, distinguishes it from simpler analogs and enables its use in creating complex, multi-step dye structures for textile applications [2].

ROLE Bifunctional azo coupling component for polyazo dye synthesis
FUNCTIONAL HANDLES Free primary amine (benzamido ring) and active naphthol site
SELECTION CONTEXT Reported low aqueous solubility (~39 mg/L) and hydrophilic LogP (-0.24)

Why p-Aminobenzoyl J Acid Cannot Be Replaced by Generic Naphthalenesulfonic Acid Intermediates


Direct substitution of 7-(4-Aminobenzamido)-4-hydroxynaphthalene-2-sulfonic acid with generic alternatives like simple N-acyl J acid derivatives (e.g., N-benzoyl J acid) is not chemically feasible for specific synthetic routes without fundamentally altering the final product. The target compound's defining feature is its free, diazotizable primary amine on the benzoyl ring . This functional group serves as a secondary reaction handle, enabling sequential diazotization and coupling to build disazo and polyazo chromophores. In contrast, N-benzoyl J acid lacks this terminal amine and acts only as an end-cap, terminating dye molecule growth [1]. This functional difference leads to measurable disparities in physicochemical properties, such as drastic differences in aqueous solubility, which is a critical parameter in industrial dye bath formulation and effluent management .

Target Compound
Bifunctional with diazotizable amine handle; supports sequential diazo-coupling to build polyazo chromophores.
Solubility ~39 mg/L; LogP -0.24 (experimental).
N-Benzoyl J Acid (CAS 132-87-6)
Monofunctional end-cap lacks free amine; limits chromophore extension to a single coupling event.
Solubility ~149 g/L; LogP 2.91 (predicted). Functional profile may not transfer.
Direct replacement without re-engineering the synthetic route is unlikely. Verify amine functionality and solubility requirements before substituting.

Quantitative Differentiation Evidence for 7-(4-Aminobenzamido)-4-hydroxynaphthalene-2-sulfonic acid (CAS 119-77-7)


Bifunctional Reactivity: Enabling Polyazo Dye Synthesis vs. Monofunctional Analogs

The presence of a free para-amine on the benzamido group allows 7-(4-Aminobenzamido)-4-hydroxynaphthalene-2-sulfonic acid to undergo a second diazotization and coupling sequence after initial coupling at the naphthol ring. This bifunctionality is not present in N-benzoyl J acid (CAS 132-87-6), which terminates the chromophore. Patent literature explicitly describes synthetic routes where the target compound is used as a bridging component to build complex structures like Direct Orange 5 and other disazo dyes, a role N-benzoyl J acid cannot fulfill [1].

Bifunctional reactivity
Class-level inference
2 vs. 1 coupling sites
Supports polyazo dye construction requiring a second diazotizable amine.
N-benzoyl J acid terminates after one coupling.
Azo Dye Synthesis Dye Intermediates Polyazo Chromophores

Aqueous Solubility: A 3,800-Fold Difference vs. N-Benzoyl J Acid

The target compound exhibits a drastically lower predicted aqueous solubility compared to its non-aminated structural relative, N-benzoyl J acid. The estimated water solubility for 7-(4-Aminobenzamido)-4-hydroxynaphthalene-2-sulfonic acid is 39.04 mg/L at 25°C . In contrast, N-benzoyl J acid has a reported solubility of 149.33 g/L (149,330 mg/L) at 25°C [1]. This represents an approximately 3,800-fold difference in solubility, a critical parameter for formulating concentrated liquid dye solutions and for the environmental profile of the dyeing process.

Aqueous solubility
Cross-study comparable
~3,800× lower
May support low-solubility intermediate applications.
39 mg/L vs. 149 g/L for N-benzoyl J acid at 25 °C.
Water Solubility Dye Formulation Effluent Management

LogP Hydrophobicity: Enhanced Lipophilicity Compared to Benzoylated Analog

The target compound has a significantly higher predicted partition coefficient (LogP) compared to its direct analog, indicating greater hydrophobicity. The experimental LogP for 7-(4-Aminobenzamido)-4-hydroxynaphthalene-2-sulfonic acid is reported as -0.237 [1], whereas the predicted LogP for N-benzoyl J acid is 2.91 [2]. The target compound is thus substantially more hydrophilic than the comparator, which will impact its aggregation behavior in solution and its affinity for different fiber types during the dyeing process.

Hydrophobicity (LogP)
Cross-study comparable
-0.24 vs. 2.91
Substantially more hydrophilic; influences dye-fiber interaction profile.
Experimental target vs. predicted comparator.
Hydrophobicity LogP Dye-Substrate Interaction

Supply Chain Differentiation: Mitigating Single-Source Risk for Direct Red 81 Precursors

Industry reports indicate that the close analog N-benzoyl J acid, a precursor to Direct Red 81, has experienced significant shortages, with one source noting it is 'hardly to buy, so the Direct Red 81 is very shortage [sic]' [1]. As a structurally related but functionally distinct intermediate, 7-(4-Aminobenzamido)-4-hydroxynaphthalene-2-sulfonic acid presents an alternative chemical backbone for developing similar dye chromophores. While not a direct drop-in replacement, it offers R&D and procurement teams a strategic option to explore during raw material supply disruptions.

Supply chain differentiation
Supporting evidence
Reported shortage of N-benzoyl J acid
May provide an alternative synthesis backbone during supply disruptions.
Not a drop-in replacement; reformulation likely required.
Supply Chain Security Procurement Risk Direct Red 81

Key Application Scenarios for 7-(4-Aminobenzamido)-4-hydroxynaphthalene-2-sulfonic acid Based on Differentiated Properties


Synthesis of Disazo and Polyazo Direct Dyes for Cotton Textiles

The compound's bifunctional nature makes it the critical bridging component for synthesizing direct dyes with high substantivity for cotton. Its ability to undergo sequential coupling reactions, first at the naphthol position and then via its free amine group, enables the creation of extended chromophores like C.I. Direct Orange 5, which produce deep shades on cellulosic fibers . The low aqueous solubility of the intermediate helps control strike rate and promotes level dyeing.

Development of Supply Chain Resilience Strategies for Dye Manufacturers

Procurement managers can use 7-(4-Aminobenzamido)-4-hydroxynaphthalene-2-sulfonic acid as a strategic alternative core structure when supply shocks hit the N-benzoyl J acid market, as has been reported for Direct Red 81 precursors [1]. While products would need re-registration, having a validated synthesis route with this alternative intermediate minimizes downtime in production.

Creation of Specialty Dyes Requiring Low Water-Solubility Intermediates

For applications where dye aggregation or low solubility is beneficial—such as in pigment dispersion or certain ink formulations—the approximately 3,800-fold lower solubility of this compound compared to N-benzoyl J acid is a quantifiable advantage . This property allows formulators to achieve different rheological and application characteristics in the final product.

Research on Structure-Property Relationships in Naphthalenesulfonic Acid Analogs

The compound's unique combination of a LogP of -0.237 and a free amine functional group makes it a valuable model for studying the effect of terminal amine groups on the photophysical properties of azo dyes [2]. Researchers can use this compound to systematically compare dye performance metrics (light fastness, wash fastness, color yield) against dyes made from the more hydrophobic N-benzoyl J acid (LogP 2.91) [3].

Application
Selection Property
Validation Focus
Polyazo direct dye synthesis for cotton
Bifunctional diazo-coupling handles
Chromophore extension and level dyeing control
Supply chain resilience for dye manufacturers
Structural similarity to N-benzoyl J acid
Alternative synthetic route feasibility
Specialty dyes requiring low water solubility
Low aqueous solubility profile
Dispersion, aggregation, or ink formulation characteristics
Structure-property relationship studies
Hydrophilic LogP with free amine handle
Azo dye photophysical and fastness property comparison
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